molecular formula C6H4F3NO2 B13472168 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid

1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid

Katalognummer: B13472168
Molekulargewicht: 179.10 g/mol
InChI-Schlüssel: MBINNSFBKOXFSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a versatile pyrrole-based building block prized in medicinal chemistry and antibacterial drug discovery. The pyrrole heterocycle is a privileged scaffold in drug design due to its favorable physicochemical properties, which facilitate membrane penetration and target engagement . This specific derivative is structurally related to advanced intermediates used in the synthesis of atropisomeric 1-phenylpyrrole derivatives, which have been investigated for their mineralocorticoid receptor antagonist effects . Furthermore, the pyrrole-2-carboxylic acid moiety is a key structural feature in modern pharmacophore design. Recent research has identified pyrrole-2-carboxamide derivatives as potent inhibitors of the Mycobacterial membrane protein large 3 (MmpL3), a promising target for novel anti-tuberculosis agents . In these inhibitors, the carboxylic acid group can be functionalized into amide bonds, creating molecules that effectively block the transport of mycolic acids, essential components of the cell wall in Mycobacterium tuberculosis . The presence of the trifluoromethyl group is a common strategy in bioisostereism, often used to enhance metabolic stability, lipophilicity, and binding affinity. This compound is offered for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-quality building block to develop novel therapeutic candidates, particularly in combating oxidative stress-related diseases and drug-resistant bacterial infections.

Eigenschaften

Molekularformel

C6H4F3NO2

Molekulargewicht

179.10 g/mol

IUPAC-Name

1-(trifluoromethyl)pyrrole-2-carboxylic acid

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)10-3-1-2-4(10)5(11)12/h1-3H,(H,11,12)

InChI-Schlüssel

MBINNSFBKOXFSR-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C(=C1)C(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoromethyltrimethylsilane, sodium trifluoroacetate, and trifluoroiodomethane . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Trifluoromethyl-Substituted Pyrrole Derivatives

  • 1-Methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid (CAS 1153905-13-5): Molecular Formula: C₁₃H₁₀F₃NO₂; Molecular Weight: 269.22 g/mol. Features a methyl group at the 1-position and a 4-(trifluoromethyl)phenyl group at the 5-position.
  • 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxylic acid :

    • Molecular Formula : C₁₁H₆ClF₃N₂O₂; Molecular Weight : 290.63 g/mol.
    • Incorporates a pyridinyl ring with chlorine and trifluoromethyl groups, enhancing electrophilicity and coordination capacity for metal-catalyzed reactions .

Functional Group Modifications

  • 1-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid :

    • Contains a piperidine-Boc (tert-butoxycarbonyl) group, introducing basicity and steric hindrance. This modification is critical for peptide-mimetic drug design .
  • 3-Methyl-4-(1-(6-(trifluoromethyl)pyridin-3-yl)cyclopropyl)-1H-pyrrole-2-carboxylic acid (251) :

    • Purity : 94.73% (HPLC).
    • The cyclopropyl-pyridinyl substituent introduces conformational rigidity, favoring planar geometries in catalytic applications .

Key Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Purity (%) Application
1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid C₆H₄F₃NO₂ 179.10 1-CF₃, 2-COOH N/A Pharmaceutical intermediate
Compound 251 C₁₄H₁₂F₃NO₂ 283.25 3-Me, 4-(6-CF₃-pyridinyl)cyclopropyl 94.73 Research chemical
1-Methyl-5-[4-(trifluoromethyl)phenyl]-... C₁₃H₁₀F₃NO₂ 269.22 1-Me, 5-(4-CF₃-phenyl) N/A Material science

Biologische Aktivität

1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid features a pyrrole ring with a trifluoromethyl group and a carboxylic acid functional group. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

Mechanisms of Biological Activity

The biological activity of 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can alter metabolic pathways in target organisms.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.

Therapeutic Applications

Research has identified several therapeutic areas where 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid could be beneficial:

  • Antimicrobial Agents : The compound's ability to inhibit microbial growth positions it as a candidate for developing new antibiotics.
  • Anticancer Agents : Its structural similarity to known anticancer agents suggests potential efficacy in cancer treatment.
  • Anti-inflammatory Drugs : There is evidence supporting its role in modulating inflammatory responses.

Case Studies and Experimental Data

A number of studies have evaluated the biological activity of 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid:

  • Antimicrobial Activity :
    • A study reported that derivatives of pyrrole compounds exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 0.016 μg/mL for some derivatives .
    • Another investigation highlighted the compound's potential against drug-resistant strains, emphasizing its relevance in the fight against antibiotic resistance .
  • Anticancer Properties :
    • In vitro tests demonstrated that the compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to its ability to inhibit specific signaling pathways associated with cell proliferation .
  • Anti-inflammatory Effects :
    • Research indicated that the compound could reduce pro-inflammatory cytokine production in cell cultures, supporting its use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC < 0.016 μg/mL against M. tuberculosis
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production

Q & A

Q. What are the established synthetic routes for 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence regioselectivity?

Methodological Answer: The compound is synthesized via regioselective dimetalation of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole using strong bases like LDA, followed by carboxylation with CO₂. Key steps:

  • Dimetallation : Simultaneous metalation at the pyrrole Cα and aryl ortho positions under cryogenic conditions (−78°C) ensures regiocontrol .
  • Carboxylation : Quenching with CO₂ yields the dicarboxylic acid derivative. Fine-tuning solvent (THF) and temperature (−78°C to 0°C) minimizes side reactions .
  • Optical Resolution : Racemic mixtures are resolved using chiral amines (e.g., methyl (R)-2-phenylglycinate), achieving >95% enantiomeric excess (ee) via crystallization .

Q. How is the purity and structural integrity of 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid validated experimentally?

Methodological Answer:

  • 1H NMR : Characteristic signals include pyrrole protons (δ 6.5–7.2 ppm) and trifluoromethyl (δ −60 ppm in 19F NMR). For example, 3-methyl derivatives show singlet peaks for CF₃ (δ 2.09 ppm) .
  • LCMS/HPLC : Purity is confirmed via reverse-phase HPLC (e.g., 94.73% purity for antimalarial derivatives) with ESIMS validation (e.g., m/z 311.2 [M+H]+) .
  • X-ray Crystallography : Atropisomeric configurations are resolved using single-crystal analysis, confirming stereochemical stability .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

Methodological Answer:

  • Solubility Data :

    SolventSolubility (25°C)
    DMSO22 mg/mL (198 mM)
    WaterInsoluble
    EthanolInsoluble
    • Handling : Use polar aprotic solvents (DMSO) for reactions; precipitation in aqueous phases aids purification .

Advanced Research Questions

Q. How can regioselective bromination be employed to functionalize the pyrrole ring for catalytic applications?

Methodological Answer:

  • Cα’ vs. Cβ’ Bromination :
    • Cα’ Bromination : Achieved using NBS in CCl₄ at 0°C, targeting electron-deficient pyrroles.
    • Cβ’ Bromination : Requires LiTMP as a base in THF at −40°C, favoring sterically accessible positions .
  • Post-Functionalization : Bromine/lithium exchange enables coupling reactions (e.g., Kumada, Suzuki) to introduce aryl/alkyl groups, modulating ligand steric/electronic profiles .

Q. What strategies optimize enantioselective catalysis using derivatives of this compound as chiral ligands?

Methodological Answer:

  • Ligand Design : Incorporate the carboxylic acid moiety into amino alcohol frameworks (e.g., atropisomeric 1-aryl-pyrrole dicarboxylates) to enhance stereocontrol .
  • Catalytic Testing : In enantioselective organozinc additions to aldehydes, ligands derived from this compound achieve >90% ee, comparable to DAIB ligands. Key factors:
    • Solvent (toluene/acetone mixtures).
    • Temperature (0–25°C) to balance reactivity and enantioselectivity .

Q. How is computational modeling applied to predict reactivity or biological activity of derivatives?

Methodological Answer:

  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrole ring, guiding functionalization .
  • Docking Simulations : For antimalarial applications, derivatives (e.g., 3-methyl-4-cyclopropyl-pyrrole-2-carboxylates) are modeled against Plasmodium dihydroorotate dehydrogenase (DHODH), predicting IC₅₀ values <100 nM .

Q. What methodologies resolve contradictions in regiochemical outcomes during synthetic modifications?

Methodological Answer:

  • Competitive Experiments : Compare yields of Cα’ vs. Cβ’ products under varying conditions (e.g., base strength, temperature).
  • Kinetic vs. Thermodynamic Control :
    • Low-temperature bromination favors kinetic Cα’ products.
    • Prolonged reaction times shift equilibrium toward thermodynamically stable Cβ’ isomers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.